molecular formula C19H15FO3 B2563408 (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 623117-37-3

(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2563408
CAS No.: 623117-37-3
M. Wt: 310.324
InChI Key: WMBZOYWPGJYBIC-NVMNQCDNSA-N
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Description

(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzofuran core with 4-fluorobenzaldehyde under basic conditions to form the (Z)-benzylidene derivative.

    Attachment of the Methylallyloxy Group: The final step includes the alkylation of the benzofuran derivative with 2-methylallyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

    Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s unique structure could be explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound might be used in the synthesis of advanced materials, such as polymers or organic electronic components.

Mechanism of Action

The mechanism by which (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its effects depends on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-chlorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    (Z)-2-(4-bromobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Similar structure with a bromine atom instead of fluorine.

    (Z)-2-(4-methylbenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3/c1-12(2)11-22-15-7-8-16-17(10-15)23-18(19(16)21)9-13-3-5-14(20)6-4-13/h3-10H,1,11H2,2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBZOYWPGJYBIC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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